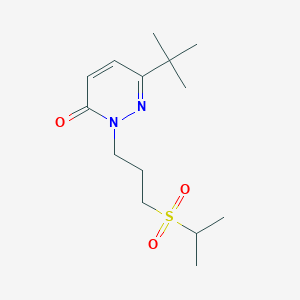![molecular formula C16H19N3O B6970033 N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6970033.png)
N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Preparation Methods
The synthesis of N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine involves several steps. One common synthetic route includes the following steps:
Formation of 2-methylbenzofuran: This can be achieved through the cyclization of 2-methylphenol with an appropriate reagent.
Alkylation: The 2-methylbenzofuran is then alkylated with a suitable alkylating agent to introduce the benzyl group at the 3-position.
Imidazole Introduction:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine can be compared with other benzofuran derivatives such as:
2-methylbenzofuran: A simpler benzofuran derivative with fewer functional groups.
1-(3-methyl-1-benzofuran-2-yl)ethan-1-one: Another benzofuran derivative with a ketone functional group at the 1-position.
The uniqueness of this compound lies in its combination of the benzofuran and imidazole moieties, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11(16-17-8-9-19(16)3)18-10-14-12(2)20-15-7-5-4-6-13(14)15/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGDUCGPJMAHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CNC(C)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B6969959.png)
![N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide](/img/structure/B6969967.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B6969975.png)
![(3-Methoxy-4-methylphenyl)-[4-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6969981.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6969989.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide](/img/structure/B6969995.png)
![4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol](/img/structure/B6969998.png)


![1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine](/img/structure/B6970007.png)
![4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile](/img/structure/B6970008.png)
![tert-butyl (3aS,6aR)-2-(3-hydroxypyridine-2-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B6970013.png)
![1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine](/img/structure/B6970018.png)
![2-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6970031.png)
